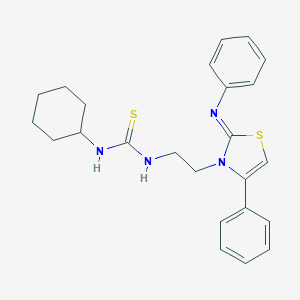

(E)-1-cyclohexyl-3-(2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-1-cyclohexyl-3-(2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethyl)thiourea is a chemical compound that has been extensively studied for its potential applications in various fields. It is a thiourea derivative that exhibits a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Related Compounds : Compounds structurally related to (E)-1-cyclohexyl-3-(2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethyl)thiourea have been synthesized and analyzed. These include various thiourea derivatives synthesized through reactions with different reagents like bromopyruvate, hydrazine hydrate, and dimethyl acetylene dicarboxylate. The structures of these compounds were confirmed through spectral and analytical data (Rajanarendar, Karunakar, & Ramu, 2006).

Regioselectivity Studies in Cyclization Reactions : The regioselectivity of cyclization reactions involving thiourea derivatives has been studied. One example is the cyclization of 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea with α-bromoketone. The study included quantum chemical calculations and physico-chemical methods to determine the structure and regioselectivity of the reaction products (Perekhoda et al., 2017).

Biological Applications and Evaluations

Cytotoxicity Evaluation : Certain benzothiazole derivatives, including N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds, have been synthesized through cyclization of unsymmetrical thioureas. These compounds were evaluated for their anti-tumor activity against various cell lines, revealing significant cytotoxicity in specific compounds (Eshghi, Eshkil, Saljooghi, & Bakavoli, 2019).

Antimicrobial and Antimalarial Activity : Thiazole fused thiosemicarbazones synthesized using microwave irradiation methods have been evaluated for their in-vitro antimicrobial, antimalarial, and anti-tuberculosis activity. Molecular docking studies validated the experimental results, indicating potential for these compounds in antimicrobial applications (Prajapati, Patel, Vekariya, Patel, & Rajani, 2019).

Chemical Reactions and Synthesis

Synthesis of Isoxazolyl Thioureas : A series of isoxazolyl thiazolyl thiazolidinones have been synthesized, starting from isoxazolyl chloroacetamide. These compounds were characterized by various spectroscopic techniques, highlighting the diverse synthetic applications of thiourea derivatives in producing biologically active compounds (Rajanarendar, Ramesh, Srinivas, & Shaik, 2009).

Gas-Phase Pyrolysis in Heterocyclic Synthesis : Studies on gas-phase pyrolyses of thiourea derivatives have been conducted to synthesize heterocyclic compounds. These reactions are significant in heterocyclic synthesis, providing insights into the reaction kinetics and mechanisms (Al-Awadi & Elnagdi, 1997).

Propriétés

IUPAC Name |

1-cyclohexyl-3-[2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethyl]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4S2/c29-23(26-20-12-6-2-7-13-20)25-16-17-28-22(19-10-4-1-5-11-19)18-30-24(28)27-21-14-8-3-9-15-21/h1,3-5,8-11,14-15,18,20H,2,6-7,12-13,16-17H2,(H2,25,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWVGZNXGCTGDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NCCN2C(=CSC2=NC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B383287.png)

![10-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B383288.png)

![dimethyl 2-[4-(3-methylphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B383292.png)

![11-tert-butyl-5-(4-methylphenyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B383293.png)

![4-(4-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B383295.png)

![9-(2,4-dichlorophenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B383297.png)

![7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B383299.png)

![4-[4-(benzyloxy)-3-ethoxyphenyl]-6-methyl-N-(2-pyridinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B383302.png)

![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B383303.png)

![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B383307.png)

![3-(4-Chlorophenyl)-1-{[3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methyl}imidazo[1,5-a]pyridine](/img/structure/B383309.png)

![3-benzyl-5-(3,4-dimethoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B383312.png)